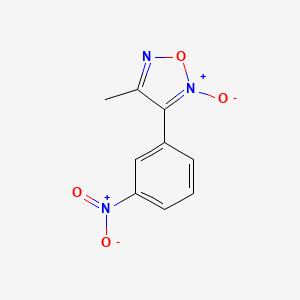
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and reactivity This compound is part of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methyl-substituted phenyl compound, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as hydroxyl or amine groups
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as hydroxylamine or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation and labeling studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as biocompatible coatings and adhesives
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium involves its ability to react with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the nitro group is replaced by nucleophiles such as hydroxyl or amine groups. This reaction pathway is facilitated by the electron-withdrawing nature of the nitro group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other similar compounds, such as:
4-Methyl-3-nitrophenyl isocyanate: This compound shares a similar nitrophenyl group but differs in its functional groups and reactivity.
3-Nitrophenyl-2-oxido-1,2,5-oxadiazol-2-ium: Lacks the methyl group, which can influence its reactivity and applications.
4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
88059-59-0 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H7N3O4/c1-6-9(12(15)16-10-6)7-3-2-4-8(5-7)11(13)14/h2-5H,1H3 |
InChI Key |
WWSGZBGAXZVKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NO[N+](=C1C2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


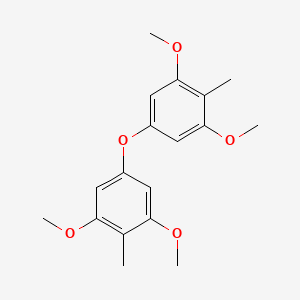

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
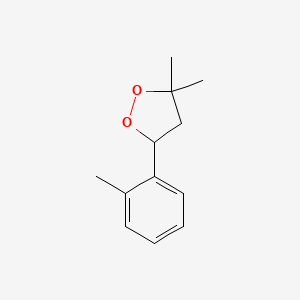
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

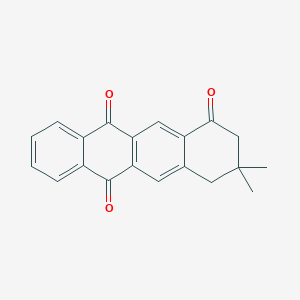
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
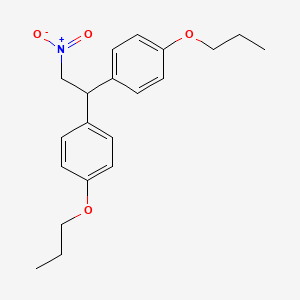
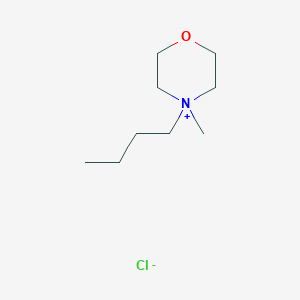
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
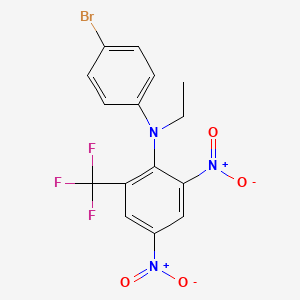
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
